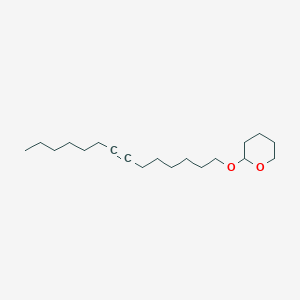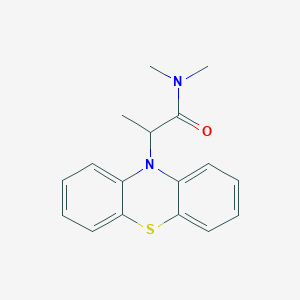
1-(Oxiran-2-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxiran-2-yl)propan-2-one, also known as 3-acetyl-1,2-epoxypropane, is an organic compound with the molecular formula C5H8O2. It features an oxirane ring (a three-membered epoxide) attached to a propanone group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(Oxiran-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxide ion opens the epoxide ring of epichlorohydrin, followed by the formation of the oxirane ring and attachment of the propanone group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These processes often use catalysts to enhance reaction rates and yields. The reaction conditions are carefully controlled to optimize the production efficiency and purity of the compound.
化学反应分析
Types of Reactions
1-(Oxiran-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring and form new bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic or acidic conditions to facilitate ring opening.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Amino alcohols, thiol alcohols, or other substituted derivatives.
科学研究应用
1-(Oxiran-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds or as an active ingredient in drug formulations.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive oxirane ring.
作用机制
The mechanism of action of 1-(Oxiran-2-yl)propan-2-one involves its reactive oxirane ring, which can interact with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring opening and formation of new bonds. This reactivity makes it useful in modifying biomolecules or synthesizing new compounds. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
1-(Oxiran-2-yl)propan-1-one: Similar structure but with the oxirane ring attached to a different carbon.
Epichlorohydrin: Contains an oxirane ring and a chloromethyl group.
Glycidol: An oxirane ring with a hydroxyl group.
Uniqueness
1-(Oxiran-2-yl)propan-2-one is unique due to its combination of an oxirane ring and a propanone group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, makes it a valuable intermediate in organic chemistry and industrial applications.
属性
IUPAC Name |
1-(oxiran-2-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(6)2-5-3-7-5/h5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHYDAQZKQNNKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)






